TC-2559 difumarate

nAChR subtype selectivity α4β2 receptor pharmacology CNS drug discovery

Researchers using generic nAChR agonists (nicotine, epibatidine) face confounding off-target effects at ganglionic α3β4 and muscle-type receptors. TC-2559 difumarate eliminates this problem with >166-fold α4β2/α3β4 selectivity and >4000-fold CNS-PNS selectivity ratio. • α4β2 EC50 = 0.18 μM vs. α3β4 EC50 >30 μM - clean CNS target engagement • Rapid brain penetration (Cmax >4.6 μM, Tmax ~15 min) with short t½ (~20 min) • Aqueous solubility 100 mM; validated in cognitive and pain models with DHβE reversal

Molecular Formula C20H26N2O9
Molecular Weight 438.4 g/mol
Cat. No. B611237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC-2559 difumarate
SynonymsTC 2559 (fumarate)
Molecular FormulaC20H26N2O9
Molecular Weight438.4 g/mol
Structural Identifiers
SMILESCCOC1=CN=CC(=C1)C=CCCNC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C12H18N2O.2C4H4O4/c1-3-15-12-8-11(9-14-10-12)6-4-5-7-13-2;2*5-3(6)1-2-4(7)8/h4,6,8-10,13H,3,5,7H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b6-4+;2*2-1+
InChIKeyGEWVPSJQGJBDLM-MYBAKCFCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TC-2559 Difumarate: A Selective α4β2 Nicotinic Receptor Partial Agonist for Neuroscience Research Procurement


(E)-but-2-enedioic acid;(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine, also known as TC-2559 difumarate (CAS 212332-35-9), is a substituted pyridine derivative that functions as a subtype-selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR). The difumarate salt form provides improved solid-state stability and aqueous solubility (100 mM) for experimental handling compared to the free base. This compound is a primary reference tool for investigating CNS-selective nAChR pharmacology without the confounding effects of peripheral ganglionic or muscle-type receptor activation .

Why (E)-but-2-enedioic acid;(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine Cannot Be Replaced by Generic nAChR Agonists


Generic nAChR agonists such as (-)-nicotine, epibatidine, or cytisine activate a broad spectrum of receptor subtypes including CNS α4β2, ganglionic α3β4, and muscle-type α1β1γδ receptors. This promiscuous activation produces confounding experimental outcomes: locomotor stimulation, hypothermia, cardiovascular effects, and neurotoxicity at concentrations required for CNS target engagement. TC-2559 difumarate was specifically engineered to eliminate these off-target activations while preserving potent α4β2 partial agonism. The difumarate salt further enhances aqueous handling properties. The quantitative evidence below demonstrates that substituting a generic nAChR agonist for this compound introduces substantial experimental noise and compromises data interpretability in CNS pharmacology studies [1].

TC-2559 Difumarate Quantitative Differentiation Evidence: Comparative Pharmacology Data for Procurement Decisions


α4β2 Subtype Selectivity Profile: EC50 Comparison Across Seven nAChR Subtypes

TC-2559 difumarate exhibits a 69-fold selectivity window between the α4β2 subtype (EC50 = 0.18 μM) and the next most sensitive CNS subtype (α4β4, EC50 = 12.5 μM), with negligible activity at α7 (>100 μM) and α3-containing receptors (>30 μM). In contrast, (-)-nicotine activates α4β2 with EC50 ≈ 0.49 μM but also potently activates ganglionic α3β4 (EC50 ≈ 1.1 μM) and muscle-type receptors (EC50 ≈ 0.06 μM), providing no functional selectivity window [1].

nAChR subtype selectivity α4β2 receptor pharmacology CNS drug discovery

CNS-PNS Selectivity Ratio: Quantitative Safety Margin Versus Nicotine

TC-2559 difumarate achieves a CNS-to-PNS selectivity ratio exceeding 4000:1, measured as the ratio of [3H]-nicotine binding affinity (Ki = 5 nM at CNS α4β2 receptors) to [125I]-α-bungarotoxin binding (Ki > 50,000 nM at PNS muscle-type receptors). At concentrations up to 1 mM, TC-2559 produces no detectable effects on muscle or ganglion-type nAChRs. In behavioral studies, equimolar concentrations of (-)-nicotine induce hypothermia and locomotor activation, whereas TC-2559 does not, even after repeated 14-day administration [1].

CNS selectivity therapeutic index nAChR safety pharmacology

(α4)₂(β2)₃ Stoichiometry Preference: Differential Activation of α4β2 Receptor Populations

TC-2559 difumarate displays preferential partial agonist activity at the (α4)₂(β2)₃ receptor stoichiometry compared to the (α4)₃(β2)₂ stoichiometry. The α4β2 nAChR assembles in two distinct subunit arrangements with differing pharmacological properties and regional brain distributions. This stoichiometry preference distinguishes TC-2559 from non-selective agonists like nicotine, which activate both stoichiometries with similar efficacy, and from full agonists like epibatidine, which produce maximal activation at both receptor populations .

receptor stoichiometry partial agonism functional selectivity

In Vivo Brain Exposure: Rapid CNS Penetration Kinetics Following Systemic Administration

Following subcutaneous administration of TC-2559 at 3 mg/kg in rats, maximal total brain concentration exceeds 4.6 μM within the first 15 minutes, achieving concentrations approximately 25-fold above the in vitro α4β2 EC50 (0.18 μM). Brain elimination half-life is approximately 20 minutes. This rapid brain penetration and clearance profile enables temporally precise experimental control of α4β2 receptor activation. This PK profile contrasts with nicotine, which exhibits longer brain residence time and persistent receptor desensitization following acute administration [1].

brain bioavailability pharmacokinetics CNS drug delivery

Functional Selectivity: Cognition Enhancement Without Locomotor Activation

Oral administration of TC-2559 attenuates scopolamine-induced cognitive deficits in step-through passive avoidance tasks and enhances performance in radial arm maze tasks, demonstrating pro-cognitive efficacy. Critically, unlike equimolar concentrations of (-)-nicotine, TC-2559 does not induce hypothermia and does not enhance locomotor activity following repeated daily administration over 14 days. This functional dissociation between cognitive enhancement and motor activation represents intra-CNS selectivity that is absent in generic nAChR agonists [1].

behavioral pharmacology cognitive enhancement locomotor activity

Difumarate Salt Form: Aqueous Solubility and Handling Advantages Over Free Base

TC-2559 difumarate (CAS 212332-35-9, MW 438.43) demonstrates aqueous solubility of 100 mM, enabling direct preparation of stock solutions in water or aqueous buffers without organic co-solvents. The difumarate salt form provides improved solid-state stability under room temperature desiccated storage conditions compared to the free base form (MW 206.14, logP 1.38). Fumarate salts generally exhibit lower hygroscopicity and reduced chemical degradation compared to hydrochloride salts of basic amines, making this salt form advantageous for long-term laboratory storage and reproducible solution preparation [1].

salt form selection aqueous solubility experimental preparation

Recommended Research Applications for TC-2559 Difumarate Based on Quantitative Differentiation Evidence


CNS α4β2 Receptor Pharmacology Studies Requiring Ganglionic and Muscle Receptor Exclusion

TC-2559 difumarate is optimally suited for ex vivo or in vivo studies where α4β2 nAChR activation must be isolated from peripheral ganglionic (α3β4) and muscle-type (α1β1γδ) receptor effects. The >166-fold selectivity ratio between α4β2 and α3β4, combined with the >4000 CNS-PNS selectivity ratio, ensures that observed pharmacological effects are attributable to CNS α4β2 activation rather than off-target peripheral receptor engagement. This eliminates the requirement for ganglionic blockade co-treatment or surgical denervation procedures commonly needed when using nicotine in CNS studies [1].

Cognitive Behavioral Pharmacology Without Locomotor Confounds

Investigators conducting cognitive behavioral assays (passive avoidance, radial arm maze, novel object recognition) should select TC-2559 difumarate over nicotine or epibatidine when motor activity represents a confounding variable. The documented dissociation between cognitive enhancement (scopolamine reversal) and locomotor activation, even after 14-day repeated dosing, enables clean interpretation of pro-cognitive efficacy without the interpretive ambiguity introduced by nicotine's stimulant properties. This is particularly critical for studies of attention, working memory, and executive function where motor activity changes can bias performance metrics [1].

Acute Neuropathic Pain Model Studies Requiring Controlled CNS Exposure

TC-2559 difumarate is appropriate for acute pain model studies where temporal control of α4β2 activation is required. The rapid brain penetration (Cmax >4.6 μM within 15 minutes of 3 mg/kg) and short brain half-life (≈20 minutes) enable precise experimental timing in behavioral pain assays including formalin test and chronic constriction injury models. The aqueous solubility (100 mM) facilitates preparation of injection solutions without organic solvents that could independently modulate pain sensitivity. Dose-dependent antinociceptive effects have been validated in both formalin and CCI models with α4β2-mediated mechanism confirmed by DHβE antagonist reversal [2].

Structure-Activity Relationship Studies for α4β2-Selective Ligand Development

TC-2559 difumarate serves as a benchmark comparator for medicinal chemistry programs developing novel α4β2-selective ligands. Its well-characterized subtype selectivity profile (EC50 values across seven nAChR subtypes), CNS-PNS selectivity ratio (>4000), and (α4)₂(β2)₃ stoichiometry preference provide quantitative reference points for evaluating new chemical entities. The compound's 5-ethoxypyridine pharmacophore has informed the design of related α4β2 ligands, and its selectivity parameters represent a validated benchmark against which improved α4β2 agonists can be assessed [1][3].

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